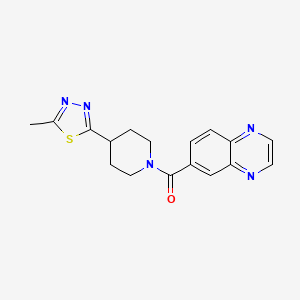

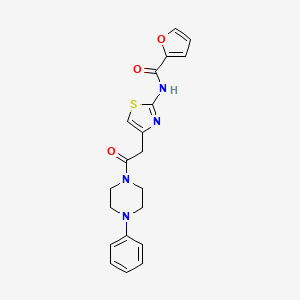

![molecular formula C15H13NO3S2 B2551685 2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid CAS No. 189271-29-2](/img/structure/B2551685.png)

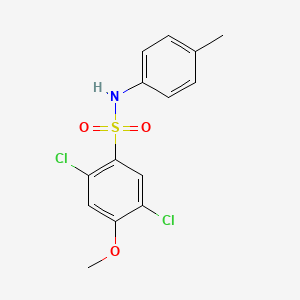

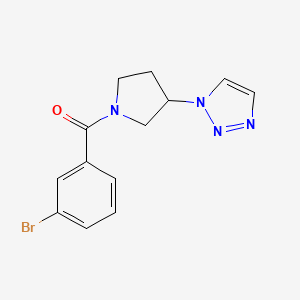

2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid

Vue d'ensemble

Description

2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as OTSA or Isoindoline-1,3-dione, 2-[[2-(2-thienylmethyl)-3-oxo-1,3-dihydro-1H-isoindol-1-yl]thio]-, and has been studied extensively for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study conducted by Farzaliyev et al. (2020) highlights the synthesis of new sulfur- and nitrogen-containing compounds, which exhibit significant biological activity, including antioxidant effects and the potential for drug development. This research is relevant as it demonstrates the synthesis of compounds with similar structures and potential physiological properties (Farzaliyev et al., 2020).

Biological Activity

- Shimozu et al. (2009) identified advanced reaction products originating from initial Michael adducts, which could be relevant for understanding the biological activity of similar sulfur-containing compounds (Shimozu et al., 2009).

Application in Sensors

- The use of similar sulfur-containing compounds in electrochemical hybridization sensors was explored by Cha et al. (2003), indicating potential applications in biotechnology and medical diagnostics (Cha et al., 2003).

Corrosion Inhibition

- Research by Bouklah et al. (2005) demonstrates the effectiveness of [(2-pyridin-4-ylethyl)thio]acetic acid, a compound with a similar sulfur-functional group, in corrosion inhibition, which might suggest potential applications for related compounds in protecting metals from corrosion (Bouklah et al., 2005).

Catalysis

- The study by Niknam and Saberi (2009) on the preparation of sulfuric acid derivatives showcases the role of similar sulfur-functional groups in catalyzing chemical reactions, indicating possible catalytic applications for related compounds (Niknam & Saberi, 2009).

Drug Synthesis and Antimicrobial Properties

- Gouda et al. (2010) explored the synthesis of new thiazolidinone, thiazoline, and thiophene derivatives with promising antimicrobial activities, indicating potential applications in pharmaceuticals (Gouda et al., 2010).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-13(18)9-21-15-12-6-2-1-5-11(12)14(19)16(15)8-10-4-3-7-20-10/h1-7,15H,8-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYSBQYTDNNEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(N(C2=O)CC3=CC=CS3)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

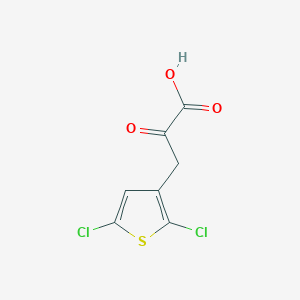

![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2551617.png)